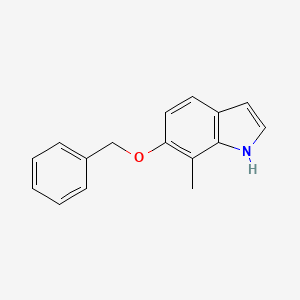

6-(benzyloxy)-7-methyl-1H-indole

Description

Historical Context and Significance within Indole (B1671886) Chemistry Research

The study of indole chemistry dates back to the 19th century with the investigation of the dye indigo. Adolf von Baeyer first synthesized indole itself in 1866. wikipedia.org Over the decades, the significance of the indole nucleus has grown exponentially, particularly with the discovery that it forms the core of the essential amino acid tryptophan and numerous alkaloids with potent biological activities. wikipedia.org This has fueled extensive research into the synthesis and functionalization of indole derivatives.

The development of synthetic methods for specifically substituted indoles, such as the Leimgruber-Batcho indole synthesis, has been a major focus in the pharmaceutical industry. wikipedia.org These methods allow for the preparation of a wide variety of indole derivatives with tailored properties. The presence of a benzyloxy group, as seen in 6-(benzyloxy)-7-methyl-1H-indole, is of particular interest as it can serve as a protected hydroxyl group, which can be deprotected at a later synthetic stage. This strategic use of the benzyloxy group has been noted in the synthesis of various biologically active molecules. nih.govorgsyn.org

Current Research Landscape and Knowledge Gaps for this compound

Current research involving substituted indoles is vibrant and diverse, with applications ranging from materials science to drug discovery. For instance, indole derivatives are being investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. nih.govresearchgate.net The benzyloxy motif, in particular, has been identified as a key feature in some potent MAO-B inhibitors. nih.gov

Despite the broad interest in substituted indoles, the specific compound this compound remains relatively underexplored in comparison to other isomers. While it is commercially available and its synthesis is documented, there is a noticeable lack of in-depth studies on its reactivity, biological activity, and potential applications. Much of the available information pertains to its use as a synthetic intermediate. A significant knowledge gap exists regarding its specific biological targets and its potential as a lead compound in drug discovery programs. Further investigation into its physicochemical properties and its interactions with biological systems is warranted to fully elucidate its potential.

Research Objectives and Scope concerning this compound

Given the current state of knowledge, future research on this compound should aim to:

Systematically evaluate its biological activity: Screen the compound against a panel of biologically relevant targets, particularly enzymes and receptors where other substituted indoles have shown activity.

Explore its synthetic utility: Investigate its reactivity in various chemical transformations to generate a library of novel derivatives. This could involve modifications at the indole nitrogen, the benzyloxy group, or the methyl group.

Characterize its physicochemical properties: Conduct detailed studies on its solubility, stability, and other properties relevant to its potential use in various applications.

Investigate its role as a precursor: Further explore its use in the total synthesis of complex natural products and designed molecules with potential therapeutic value.

The scope of this research should be focused on generating fundamental knowledge about the compound itself, thereby providing a solid foundation for its potential future applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

7-methyl-6-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-15(8-7-14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAUHJYZJVSEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 6 Benzyloxy 7 Methyl 1h Indole

Conventional Synthetic Routes to 6-(benzyloxy)-7-methyl-1H-indole

The synthesis of the 6,7-disubstituted indole (B1671886) core of this compound is typically approached through well-established methods such as the Leimgruber-Batcho and Fischer indole syntheses. These routes offer reliability and versatility, hinging on the strategic construction of the bicyclic indole system from appropriately substituted benzene derivatives.

Precursor Synthesis Strategies

The success of conventional indole syntheses is critically dependent on the availability of specifically substituted starting materials.

For the Leimgruber-Batcho indole synthesis , the key precursor required is 3-benzyloxy-2-methyl-1-nitrotoluene . The synthesis of this precursor can be envisioned starting from a commercially available material like 2-methyl-3-nitrophenol. The phenolic hydroxyl group can be converted to a benzyloxy group through a Williamson ether synthesis. This involves the reaction of 2-methyl-3-nitrophenol with benzyl (B1604629) chloride in the presence of a base such as anhydrous potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF). This method is effective for the benzylation of substituted nitrophenols, achieving high yields. orgsyn.org

For the Fischer indole synthesis , the essential precursor is (3-(benzyloxy)-2-methylphenyl)hydrazine . The synthesis of this hydrazine derivative begins with the same 3-benzyloxy-2-methyl-1-nitrotoluene intermediate. The nitro group is first reduced to an amine to form 3-benzyloxy-2-methylaniline. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems. The resulting aniline is then converted into the corresponding hydrazine through a two-step process involving diazotization with sodium nitrite and an acid, followed by reduction of the resulting diazonium salt, for example, with tin(II) chloride.

Key Reaction Steps and Conditions

Leimgruber-Batcho Indole Synthesis: This two-step procedure is a popular alternative to the Fischer synthesis due to its high yields and mild conditions. wikipedia.org

Enamine Formation: The synthesis begins with the condensation of the precursor, 3-benzyloxy-2-methyl-1-nitrotoluene, with a formamide acetal (B89532), most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.org The reaction is often accelerated by the addition of a secondary amine like pyrrolidine (B122466), which forms a more reactive aminomethylenating reagent in situ. orgsyn.org This reaction takes advantage of the acidity of the methyl group adjacent to the nitro group, leading to the formation of an intermediate, (E)-1-(3-(benzyloxy)-2-nitrophenyl)-2-(dimethylamino)ethene, a type of nitrostyrene. wikipedia.orgresearchgate.net These intermediates are often intensely colored due to their extended π-conjugation. wikipedia.org

Reductive Cyclization: The nitrostyrene intermediate is then subjected to reductive cyclization to form the indole ring. wikipedia.org A variety of reducing agents can be employed for this step. Catalytic hydrogenation using Raney nickel with hydrazine hydrate or palladium on carbon (Pd/C) with a hydrogen source is a common and effective method. wikipedia.org Alternative reducing systems include chemical reagents like sodium hydrosulfite or iron powder in acetic acid. wikipedia.org The reaction proceeds through the reduction of the nitro group to an amino group, which then spontaneously cyclizes onto the enamine, followed by the elimination of the secondary amine (e.g., dimethylamine) to yield the aromatic indole. wikipedia.org

Fischer Indole Synthesis: One of the oldest and most reliable methods for indole synthesis, this reaction involves the acid-catalyzed cyclization of an arylhydrazone. thermofisher.comwikipedia.org

Hydrazone Formation: The precursor, (3-(benzyloxy)-2-methylphenyl)hydrazine, is condensed with a suitable carbonyl compound. To synthesize the parent this compound (unsubstituted at C2 and C3), a carbonyl compound such as pyruvic acid or an equivalent of glyoxal is used. The reaction is typically performed under mild acidic or neutral conditions.

Indolization: The resulting hydrazone is then heated in the presence of a strong acid catalyst. testbook.com This can be a Brønsted acid like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA), or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.org The reaction mechanism involves tautomerization to an ene-hydrazine, followed by a tandfonline.comtandfonline.com-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring. alfa-chemistry.com The choice of acid and reaction temperature is critical for optimizing the yield. rsc.org

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for indole synthesis. These approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.

Catalytic Methods in Indole Ring Formation

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed reactions for indole synthesis, offering alternatives to classical methods.

Palladium-Catalyzed Reactions: The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone precursors, expanding the scope of the reaction. wikipedia.org Other palladium-catalyzed methods involve the oxidative cyclization of N-aryl imines or the cycloisomerization of o-allylanilines, which provide rapid access to the indole core from readily available starting materials under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed cyclization of 2-ethynylaniline derivatives is another effective strategy for constructing the indole ring. These reactions can sometimes be performed in greener solvents like water and methanol (B129727) mixtures. organic-chemistry.org

Rhodium and Cobalt-Catalyzed C-H Activation: Recent advances have demonstrated the use of rhodium(III) and cobalt(III) catalysts for the direct synthesis of indoles via C-H activation. acs.orgmdpi.com These methods can offer high regioselectivity, which is particularly valuable for preparing specifically substituted indoles like 7-substituted derivatives. acs.org

Sustainable Solvents and Reagents for Benzyloxy and Methyl Functionalization

Green chemistry principles are being applied not only to the core indole synthesis but also to the preparation of the necessary precursors.

Sustainable Solvents: There is a growing trend to replace conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. For indole synthesis, reactions have been developed in low-melting mixtures, such as a tartaric acid-dimethylurea melt, which can serve as both the solvent and catalyst. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reactions, often leading to higher yields and cleaner products with reduced solvent usage. tandfonline.comresearchgate.net Water is also being explored as a green solvent for certain indole-related reactions. researchgate.net

Greener Reagents and Catalysts: The use of molecular iodine as an inexpensive, readily available, and low-toxicity catalyst has been reported for reactions involving indoles, operating under mild, solvent-free conditions. beilstein-journals.org In the benzylation step, replacing hazardous solvents like DMF and exploring phase-transfer catalysis could reduce the environmental impact and improve reaction efficiency.

Optimization of Synthetic Yields and Purity of this compound

Achieving high yield and purity is a primary goal in any synthetic sequence. Optimization involves a systematic variation of reaction parameters and the implementation of efficient purification protocols.

For the Leimgruber-Batcho synthesis , yields can be significantly improved by adopting a one-pot procedure. journalijar.com This approach, which proceeds from the o-nitrotoluene directly to the indole without isolating the potentially unstable enamine intermediate, reduces material loss, minimizes waste, and shortens reaction times. journalijar.com The choice of reducing agent and solvent is also critical; for instance, certain solvents can promote side reactions such as the reduction of the enamine double bond. clockss.org

In the Fischer indole synthesis , the selection of the acid catalyst and careful control of the reaction temperature are paramount for maximizing yields. rsc.org Different acids can have a profound effect on the reaction rate and the formation of byproducts.

The following table summarizes key optimization parameters for conventional indole syntheses based on findings for related structures.

| Synthetic Route | Parameter to Optimize | Effect on Yield and Purity | Reference |

| Leimgruber-Batcho | Procedure | One-pot synthesis can double the overall yield compared to stepwise methods. | journalijar.com |

| Reducing System | Choice of catalyst (e.g., Raney Ni vs. Pd/C) and solvent affects yield and minimizes side reactions. | wikipedia.orgclockss.org | |

| Fischer Indole | Acid Catalyst | Type and concentration of acid (e.g., PPA, ZnCl₂, H₂SO₄) influences reaction rate and yield. | wikipedia.orgrsc.org |

| Temperature | Careful temperature control is necessary to prevent degradation and favor the desired product. | rsc.org | |

| General | Purification | Recrystallization or column chromatography is essential for obtaining high-purity final product. | scientific.net |

| Starting Materials | Using purified precursors, such as in Ullmann reactions for indole synthesis, improves yield and reproducibility. | scientific.net |

Ultimately, purification of the final this compound product is typically achieved through standard laboratory techniques such as silica (B1680970) gel column chromatography or recrystallization from an appropriate solvent system. The choice of method depends on the physical properties of the compound and the nature of any impurities.

Scale-Up Considerations in this compound Production for Research Purposes

Scaling up the synthesis of a chemical compound from a laboratory setting to a larger production for research purposes involves more than simply increasing the amount of reactants. It requires a thorough evaluation of the entire process to ensure safety, efficiency, cost-effectiveness, and product consistency. For a polysubstituted indole like this compound, several key factors must be addressed.

Process Optimization and Safety: A primary concern during scale-up is the management of reaction exotherms. Many reactions used in indole synthesis can release significant amounts of heat. What is easily controlled in a small flask can become a serious safety hazard in a large reactor. Therefore, a detailed understanding of the reaction thermodynamics is crucial. This often involves optimizing the rate of addition of reagents and improving heat transfer within the reactor. For instance, in syntheses involving nitration or hydrogenation steps, which are common in indole preparations, careful temperature control is paramount to prevent runaway reactions and the formation of hazardous byproducts. Improving technical conditions, such as optimizing the quantities of acids or bases and controlling the reaction temperature, is a key aspect of ensuring safety and high efficiency on a larger scale vnu.edu.vn.

Choice of Synthetic Route and Raw Material Cost: The choice of synthetic methodology has a significant impact on the scalability of the process. Classic methods like the Fischer or Batcho-Leimgruber indole syntheses are often used for their reliability. For example, the Batcho-Leimgruber synthesis for the related compound 4-benzyloxyindole involves multiple steps, starting from 2-methyl-3-nitrophenol orgsyn.org. When scaling up, the cost and availability of starting materials become critical factors. The use of readily available and inexpensive reactants is highly practical for larger-scale production eurekalert.org.

A scalable synthesis for polysubstituted indoles might involve a consecutive two-step protocol starting from readily available nitroarenes, which has been reported to be general and scalable nih.gov. The cost-effectiveness of the entire process, including reagents, solvents, and energy consumption, must be carefully evaluated.

Reaction Conditions and Equipment: Transferring a synthesis from laboratory glassware to a pilot plant or manufacturing facility requires adaptation. Solvents that are convenient on a small scale, such as dimethylformamide (DMF), may be problematic on a larger scale due to their high boiling points, toxicity, and disposal costs. The ideal process avoids hazardous oxidants, heavy-metal cocatalysts, and high-boiling-point solvents organic-chemistry.org.

The physical properties of intermediates also play a role. For example, the crystallization of an intermediate from a specific solvent might be straightforward on a small scale but could pose challenges such as filter clogging or slow filtration rates in larger equipment orgsyn.org.

Work-up and Purification: Purification is often a major bottleneck in scaling up chemical production. Laboratory-scale purification techniques like column chromatography are generally not feasible for large quantities due to the high consumption of solvent and stationary phase, leading to significant costs and waste generation.

Therefore, developing a robust crystallization method for the final product and key intermediates is highly desirable. This involves screening various solvents and optimizing conditions to ensure high purity and yield. In the synthesis of 4-benzyloxyindole, for instance, recrystallization from methanol is used to purify an intermediate, and the final product is purified by dissolving it in a specific solvent mixture followed by filtration and crystallization orgsyn.org. The method of purification needs to be simple and effective organic-chemistry.org.

Innovative Approaches for Scalability: Modern synthetic methodologies are being developed to address the challenges of scaling up indole synthesis. Microflow synthesis, for example, allows for precise control over reaction times and temperatures in a continuous process eurekalert.org. This can limit the formation of unstable intermediates and unwanted by-products, leading to higher yields and purity eurekalert.org. A key advantage of flow synthesis is that it can be reproducibly scaled up by continuous pumping, making it suitable for manufacturing facilities eurekalert.org.

Below is a table summarizing key considerations for scaling up the production of a substituted indole, based on principles applied to related compounds.

| Consideration | Laboratory Scale (Grams) | Scale-Up for Research (Kilograms) | Key Challenges & Strategies |

| Synthetic Route | Focus on yield and novelty. | Focus on cost, safety, and robustness. | Strategy: Select routes with inexpensive starting materials and fewer steps. Avoid hazardous reagents where possible. |

| Solvent Usage | High-boiling, convenient solvents (e.g., DMF) are common. | Preference for lower-boiling, recyclable, and less toxic solvents. | Strategy: Perform solvent screening to find alternatives that are safer and easier to remove and recycle. |

| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with precise temperature monitoring and control. | Strategy: Conduct calorimetric studies to understand reaction exotherms and ensure adequate cooling capacity. |

| Purification | Column chromatography is standard. | Crystallization is the preferred method. | Strategy: Develop robust crystallization procedures; perform anti-solvent screening and optimize cooling profiles for consistent particle size and purity. |

| Waste Management | Waste is manageable. | Significant waste streams require proper disposal or recycling plans. | Strategy: Design the process to minimize waste (atom economy). Develop procedures for treating or recycling solvent and reagent waste. |

Table 1: Comparison of Laboratory Scale vs. Scale-Up Considerations for Indole Synthesis

Spectroscopic and Structural Characterization Methodologies for 6 Benzyloxy 7 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton (¹H) NMR spectroscopy for 6-(benzyloxy)-7-methyl-1H-indole reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.28-7.40 ppm. amazonaws.com The protons on the indole (B1671886) ring also show characteristic shifts. The methyl group attached to the indole ring typically presents as a singlet around δ 2.10 ppm. amazonaws.com The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-) are observed as a singlet at approximately δ 5.12 ppm. amazonaws.com The N-H proton of the indole ring can be observed as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (benzyl) | 7.28-7.40 | m |

| Indole-H | Specific indole proton shifts | Varies |

| -O-CH₂- | ~5.12 | s |

| -CH₃ | ~2.10 | s |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. For this compound, the ¹³C NMR spectrum will show distinct peaks for each carbon atom. The carbons of the benzyl group typically resonate in the δ 127-137 ppm region. amazonaws.com The carbons of the indole ring have characteristic shifts, with C-2 and C-3 appearing at distinct positions. The methylene carbon of the benzyloxy group is found further downfield, often around δ 70-71 ppm, while the methyl carbon appears at a higher field, around δ 23 ppm. amazonaws.com

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. tetratek.com.tr A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This allows for the unambiguous assignment of the methylene and methyl carbons in this compound. tetratek.com.tr

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| Ar-C (benzyl) | 127-137 | Positive (CH) / Not Observed (Quaternary) |

| Indole-C | Varies | Positive (CH) / Not Observed (Quaternary) |

| -O-CH₂- | ~71 | Negative |

| -CH₃ | ~23 | Positive |

Two-dimensional (2D) NMR techniques are instrumental in confirming the complex structure of molecules like this compound by revealing connectivity between atoms.

Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons on the indole and benzyl rings. tetratek.com.trsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). tetratek.com.trsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H assignments. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J). tetratek.com.trsdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC experiment can show a correlation between the methylene protons of the benzyloxy group and the C-6 carbon of the indole ring, confirming the position of the benzyloxy substituent. researchgate.netscielo.br

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. beilstein-journals.org The C-H stretching vibrations of the aromatic rings and the methyl group are typically observed around 2850-3100 cm⁻¹. researchgate.net A strong absorption band corresponding to the C-O-C ether linkage of the benzyloxy group is expected in the 1000-1300 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. beilstein-journals.org

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (indole) | 3300-3500 |

| Aromatic/Aliphatic C-H Stretch | 2850-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Stretch (ether) | 1000-1300 |

Mass Spectrometric (MS) Methodologies for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. scirp.org For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (237.31 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. amazonaws.com

The fragmentation pattern observed in the mass spectrum gives clues about the structure. A common fragmentation pathway for benzyloxy compounds is the cleavage of the benzyl group, resulting in a prominent peak for the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. kobv.de The loss of the entire benzyloxy group would also lead to a significant fragment ion. Further fragmentation of the indole ring can also be observed. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchdata.edu.au Indole and its derivatives are known to exhibit characteristic UV absorption spectra. nist.gov The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption bands corresponding to the π→π* transitions of the aromatic indole and benzyl systems. researchdata.edu.auumaine.edu The position and intensity of these bands are influenced by the substitution pattern on the indole ring.

X-ray Crystallography Research on this compound and its Derivatives

While specific X-ray crystallography studies on this compound are not extensively documented in publicly available literature, the structural determination of indole derivatives by this method is a well-established practice. The methodologies employed provide a clear framework for how the three-dimensional atomic arrangement of this compound could be definitively determined. This involves a multi-step process encompassing crystal growth, diffraction data collection, and structure solution and refinement.

The initial and often most challenging step is the cultivation of a single crystal of high quality. For indole derivatives, this is commonly achieved through techniques such as the slow evaporation of a solvent from a saturated solution or by vapor diffusion. nih.govresearchgate.net The choice of solvent is critical and can influence the resulting crystal habit. acs.org For instance, crystals of a related compound, 6-[(E)-2-phenylvinyl]-1H-indole, were successfully grown by the slow evaporation of an ethanol solution. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection. The crystal is typically cooled to a low temperature, such as 100 K, to minimize thermal vibrations of the atoms, which allows for a more precise measurement of the diffraction pattern. nih.gov A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is recorded on a detector.

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is then used to determine the crystal's unit cell parameters—the fundamental repeating unit of the crystal lattice—and its space group, which describes the symmetry of the arrangement of molecules within the crystal.

The subsequent phase of the process is structure solution and refinement. Computational methods are employed to solve the "phase problem" and generate an initial electron density map of the molecule. This map is then interpreted to build an atomic model of the molecule. This model is refined against the experimental data to improve its accuracy. The refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. For complex structures, such as those of some indole derivatives, techniques like Hirshfeld surface analysis may be used to explore intermolecular interactions in detail. mdpi.com

The final output of a successful X-ray crystallography study includes precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.comacs.org For example, in the crystal structure of 3-(naphth-1-ylmethyl)indole, X-ray analysis revealed the presence of two distinct conformers within the crystal lattice. researchgate.net

To illustrate the type of data obtained from such an analysis, the following tables present representative crystallographic data for two different indole derivatives.

Table 1: Example Crystal Data and Structure Refinement Parameters for an Indole Derivative.

This table showcases typical parameters obtained during the X-ray diffraction experiment and subsequent structure refinement for a substituted indole.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (mg/m³) | 1.573 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.121 |

Data adapted from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative for illustrative purposes. mdpi.com

Table 2: Selected Bond Lengths for an Indole Derivative.

This table provides examples of the precise bond length measurements that can be achieved through X-ray crystallography.

| Bond | Length (Å) |

| N1 - C2 | 1.375(3) |

| N1 - C7a | 1.382(3) |

| C2 - C3 | 1.361(4) |

| C3 - C3a | 1.434(3) |

| C3a - C4 | 1.393(4) |

| C4 - C5 | 1.381(4) |

| C5 - C6 | 1.392(4) |

| C6 - C7 | 1.380(4) |

| C7 - C7a | 1.396(3) |

| C3a - C7a | 1.402(3) |

Data represents a generalized indole core structure for illustrative purposes and is based on typical values found in crystallographic studies of indole derivatives.

Reactivity, Functionalization, and Derivatization Research of 6 Benzyloxy 7 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is highly activated towards electrophilic aromatic substitution (SEAr), with the C-3 position being the most nucleophilic and kinetically favored site for reaction. acs.orgwikipedia.org The presence of the electron-donating 6-benzyloxy and 7-methyl groups further enhances the electron density of the bicyclic system, increasing its reactivity compared to unsubstituted indole.

Key electrophilic aromatic substitution reactions applicable to 6-(benzyloxy)-7-methyl-1H-indole include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, typically at the C-3 position of the indole ring. It utilizes a Vilsmeier reagent, which is a chloromethyliminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.com The reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The resulting this compound-3-carbaldehyde is a valuable intermediate for further derivatization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Friedel-Crafts reactions on indoles can be complex, but under appropriate conditions with a suitable Lewis acid catalyst, acylation and alkylation can be achieved, primarily at the C-3 position. evitachem.comsigmaaldrich.com

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be accomplished using various halogenating agents. These reactions are also expected to show high regioselectivity for the C-3 position.

Nitration: Nitration would introduce a nitro group onto the indole ring. Given the sensitivity of the indole nucleus to strongly acidic conditions often used for nitration, milder reagents are typically required to avoid degradation. nih.gov

The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents. The ortho- and para-directing influence of the 6-benzyloxy group and the activating effect of the 7-methyl group reinforce the inherent C-3 selectivity. libretexts.org Steric hindrance from the 7-methyl group may slightly modulate reactivity but is generally not sufficient to redirect substitution away from the highly activated C-3 position.

| Reaction | Typical Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF | This compound-3-carbaldehyde | wikipedia.orgijpcbs.com |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl3) | 3-Acyl-6-(benzyloxy)-7-methyl-1H-indole | wikipedia.org |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-6-(benzyloxy)-7-methyl-1H-indole | researchgate.net |

Reactions at the Nitrogen Atom of the Indole Moiety

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is tempered by the delocalization of these electrons into the aromatic system. Functionalization at this position is a key strategy for modifying the properties of indole derivatives. nih.gov

N-Acylation: This involves the introduction of an acyl group onto the indole nitrogen. Due to the relatively low nucleophilicity of the indole nitrogen, this transformation can be challenging. rsc.org However, methods have been developed using thioesters as a stable acyl source in the presence of a base such as cesium carbonate (Cs2CO3), which facilitates the deprotonation of the indole N-H, enhancing its nucleophilicity. beilstein-journals.orgbeilstein-journals.org

N-Alkylation: Alkyl groups can be introduced at the N-1 position, typically under basic conditions. The reaction involves deprotonation of the indole nitrogen with a suitable base (e.g., NaH, K2CO3) followed by reaction with an alkyl halide or another electrophilic alkylating agent.

N-Arylation: The introduction of an aryl group at the N-1 position generally requires metal catalysis. Copper-catalyzed N-arylation represents a viable method for forming the N-aryl bond in indazole synthesis, a strategy that can be adapted for indoles. beilstein-journals.org

N-Protection: In multi-step syntheses, the indole N-H is often protected to prevent unwanted side reactions. Common protecting groups include tosyl (Ts), benzyloxymethyl (BOM), and tert-butyloxycarbonyl (Boc) groups. These reactions also occur via the nucleophilic character of the nitrogen atom.

| Reaction Type | Example Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Thioester (RCOSMe), Cs2CO3 | 1-Acyl-6-(benzyloxy)-7-methyl-1H-indole | beilstein-journals.org |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH) | 1-Alkyl-6-(benzyloxy)-7-methyl-1H-indole | researchgate.net |

| N-Arylation | Aryl halide (Ar-X), CuI, Base, Ligand | 1-Aryl-6-(benzyloxy)-7-methyl-1H-indole | beilstein-journals.org |

Functionalization of the Benzyloxy Group and its Cleavage Strategies

The 6-benzyloxy group primarily serves as a protecting group for a 6-hydroxy functionality. Its removal (debenzylation) is a crucial step in the synthesis of many target molecules, unmasking a phenolic hydroxyl group that can be further functionalized. The presence of the benzyloxy group can also influence the biological activity of the molecule. nih.govnih.gov

Several methods exist for the cleavage of aryl benzyl (B1604629) ethers, with the choice of method depending on the presence of other functional groups in the molecule.

Boron Trichloride (BCl3): A combination of BCl3 and a non-Lewis-basic cation scavenger, such as pentamethylbenzene, provides a mild and effective method for debenzylation. researchgate.net This system is particularly useful for substrates with electron-rich aromatic rings, like indole derivatives, and is compatible with acid-labile functionalities such as Boc and TBS ethers. researchgate.net

Catalytic Hydrogenolysis: This is a common method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate). However, this method is incompatible with reducible functional groups such as nitro, iodo, and allyl groups. researchgate.net

Trifluoroacetic Acid (TFA): Strong acids like TFA can cleave benzyl ethers. This method is often rapid and efficient but is not suitable for molecules containing other acid-sensitive groups. researchgate.net

| Method | Reagents | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Lewis Acid Cleavage | BCl3, Pentamethylbenzene | Mild conditions, compatible with acid-labile groups (Boc, TBS) and reducible groups. | Requires stoichiometric, moisture-sensitive reagent. | researchgate.net |

| Catalytic Hydrogenolysis | Pd/C, H2 or H-donor | Clean reaction, catalytic. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro, some halogens). | |

| Acidolysis | Trifluoroacetic Acid (TFA) | Rapid and often high-yielding. | Harsh conditions, incompatible with other acid-sensitive groups. |

Methyl Group Reactivity and Modification Strategies

The 7-methyl group on the indole ring is a potential site for functionalization, which can lead to a variety of derivatives. The position of the methyl group, adjacent to the indole nitrogen and on the benzene portion of the ring system, influences its reactivity.

Oxidation: The methyl group can be oxidized to afford a formyl group (aldehyde) or a carboxyl group (carboxylic acid). This transformation typically requires strong oxidizing agents. The selective oxidation of a methyl group on an indole ring can provide valuable intermediates for further synthesis. researchgate.net

Radical Halogenation: Under radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be halogenated to give a 7-(halomethyl)indole derivative. This "benzylic-type" halide is a versatile electrophile that can be used in nucleophilic substitution reactions to introduce a wide range of functionalities.

Deprotonation/Alkylation: While more challenging than for more acidic C-H bonds, it is conceivable that the methyl group could be deprotonated with a very strong base to form an anion, which could then react with an electrophile.

Modification of the 7-methyl group is a less common but potentially powerful strategy for creating unique indole derivatives that are not readily accessible through other means. sigmaaldrich.com

Exploration of Novel Derivatization Pathways for Structure-Activity Relationship Studies

The development of new derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. The multiple reactive sites on the molecule allow for systematic modification to probe these relationships. acs.org

C-3 Position: As the most reactive site for electrophilic substitution, the C-3 position is a primary target for derivatization. Introducing a variety of substituents (e.g., alkyl, aryl, acyl, halogen) allows for the exploration of steric and electronic effects on activity. nih.govresearchgate.net

C-6 Position: Cleavage of the benzyloxy group reveals a 6-hydroxyindole. This phenol can be subsequently alkylated, acylated, or used in other reactions (e.g., etherification) to generate a new library of compounds. The presence of a free hydroxyl group can introduce hydrogen bonding capabilities that may be critical for biological interactions. nih.gov

C-7 Methyl Group: Functionalization of the methyl group, as described in section 4.4, provides another avenue for structural diversification, allowing for the extension of substituents into a different region of space compared to modifications at other positions.

By systematically applying the reactions described in the preceding sections, chemists can generate diverse libraries of compounds based on the this compound scaffold for biological screening and SAR optimization.

Mechanistic Investigations of Key Reactions involving this compound

Understanding the mechanisms of the key reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Vilsmeier-Haack Formylation: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium cation) from DMF and POCl3. chemistrysteps.com The electron-rich indole ring, specifically the C-3 position, then acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution step forms a cationic intermediate (a σ-complex or Wheland intermediate), which is stabilized by resonance. Subsequent loss of a proton from the C-3 position restores aromaticity, yielding an iminium ion intermediate. This iminium ion is then hydrolyzed during aqueous workup to produce the final aldehyde product. wikipedia.org

Mechanism of N-Acylation with Thioesters: This reaction is thought to proceed via base-mediated deprotonation of the indole N-H. The resulting indolide anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the thioester. This leads to a tetrahedral intermediate which then collapses, expelling the thiolate anion as a leaving group, to yield the N-acylated indole. beilstein-journals.org

Mechanism of BCl3-Mediated Debenzylation: The cleavage of the benzyl ether linkage by BCl3 is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond and facilitates its cleavage. The reaction generates a dichloroboronate ester and a benzyl cation. A cation scavenger, such as pentamethylbenzene, is used to trap the electrophilic benzyl cation, preventing it from re-reacting with the newly formed phenol or other nucleophilic sites on the indole ring. researchgate.net

Mechanistic studies, including kinetic analyses and computational modeling, can provide deeper insights into the transition states and intermediates involved in these transformations, guiding the development of more efficient and selective synthetic methods. acs.org

Theoretical and Computational Chemistry Studies of 6 Benzyloxy 7 Methyl 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: The electronic structure dictates the molecule's fundamental properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For indole (B1671886) derivatives, the electron-rich heterocyclic ring typically dominates the HOMO, making it a primary site for electrophilic attack, while the LUMO distribution indicates likely sites for nucleophilic attack. ijrar.org

Reactivity Prediction: DFT calculations can generate maps of the electrostatic potential (MEP), which illustrate the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For 6-(benzyloxy)-7-methyl-1H-indole, the indole nitrogen and specific carbons on the bicyclic ring are expected to be key sites of reactivity. Computational studies on related indolynes have successfully used DFT to predict the regioselectivity of nucleophilic additions by analyzing the distortion energies of the intermediates. nih.gov

Illustrative Electronic Properties (DFT Calculation) This table presents typical data that would be generated from a DFT analysis and is for illustrative purposes.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis Generation

When investigating the potential of a molecule like this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. nih.gov

Molecular Docking: Molecular docking algorithms place the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose based on factors like electrostatic interactions and hydrogen bonding. nih.govresearchgate.net This process generates hypotheses about the preferred binding mode and the strength of the interaction, often expressed as a binding energy or score. nih.gov For this compound, docking could be used to screen its potential against various targets, such as kinases or receptors implicated in disease.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to test the stability of the predicted ligand-receptor complex over time. nih.gov By simulating the movements of all atoms in the system over nanoseconds, MD provides insights into the flexibility of the complex and the persistence of key interactions. A stable complex in an MD simulation, characterized by low root-mean-square deviation (RMSD), strengthens the hypothesis that the molecule is a viable binder for the target. nih.gov

Illustrative Docking and MD Simulation Results This table shows example data from a hypothetical docking and MD study against a protein target and is for illustrative purposes.

| Parameter | Illustrative Result | Interpretation |

| Docking Score | -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Key Interactions | Hydrogen bond with SER-12, Pi-stacking with PHE-45 | Specific amino acid residues predicted to be crucial for binding. |

| RMSD over 100 ns | 1.8 Å | The ligand remains stably bound in the active site during the simulation. |

Conformational Analysis and Energy Landscape Exploration of this compound

The three-dimensional shape (conformation) of a molecule is crucial to its function, especially its ability to fit into a protein's binding site. This compound has several rotatable bonds, particularly in the benzyloxy group, which means it can exist in multiple conformations.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. Computational methods systematically rotate the flexible bonds and calculate the potential energy of each resulting structure. This exploration of the molecule's energy landscape reveals the preferred shapes it is likely to adopt. Studies on similar flexible molecules have used methods like the MMFF94 force field for initial sampling, followed by higher-level quantum calculations to refine the energies of the most stable conformers. dntb.gov.ua The results of this analysis are essential for selecting the correct conformation to use in subsequent docking studies.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for validating the identity and structure of a newly synthesized compound.

By calculating the magnetic shielding around each atom and the vibrational modes of the chemical bonds, theoretical spectra can be generated. ijrar.org These in silico spectra are then compared with experimental data obtained from laboratory instruments. A strong correlation between the predicted and measured spectra provides high confidence in the assigned chemical structure. For example, DFT calculations have been successfully used to assign the vibrational frequencies in the IR and Raman spectra of other indole derivatives, matching theoretical values with experimental ones. ijrar.org

Computational Approaches to Reaction Mechanism Elucidation for this compound

Understanding the precise step-by-step pathway a reaction follows is critical for optimizing reaction conditions and predicting products. Computational chemistry allows for the detailed study of reaction mechanisms by mapping the potential energy surface of the reaction.

This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. rsc.orgrsc.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. rsc.org For this compound, this approach could be used to study its synthesis or its reactivity in, for example, cycloaddition reactions or electrophilic aromatic substitution. nih.govnih.gov Computational studies on related systems have elucidated complex multi-step reaction pathways, revealing which mechanistic routes are energetically favored. rsc.org

Exploration of Biological and Pharmacological Research Targets for 6 Benzyloxy 7 Methyl 1h Indole

Enzyme Inhibition Studies and Mechanism-Based Research (e.g., kinases, reductases)

The indole (B1671886) framework is a common feature in many enzyme inhibitors. Research on structurally related compounds suggests that 6-(benzyloxy)-7-methyl-1H-indole could be investigated as an inhibitor for several classes of enzymes. The benzyloxy motif, in particular, has been implicated in the activity of potent enzyme inhibitors. For instance, the discovery of N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was a key observation highlighting the importance of the benzyloxy group for potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov

Furthermore, extensive research on indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes critical in cancer immunotherapy, has led to the development of potent dual inhibitors based on complex heterocyclic structures fused to an indole-like core. nih.gov Derivatives of 1-methyl-1H-indole have also been synthesized and shown to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov These examples underscore the potential for this compound to serve as a foundational structure for developing novel inhibitors against various enzymatic targets.

| Indole Derivative Class | Target Enzyme(s) | Biological Significance | Reported IC₅₀ Values |

| Benzyloxy-Indole Analogs | Monoamine Oxidase B (MAO-B) | Neurodegenerative diseases | Ki = 0.030 µM for lead compounds nih.gov |

| Naphtho[2,3-d] nih.govevitachem.comstonybrookmedicine.edutriazole-4,9-diones | IDO1 / TDO | Cancer immunotherapy | 5 nM (IDO1), 4 nM (TDO) for lead compound nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization | Cancer | 0.34 µM (MCF-7 cells) for lead compound nih.gov |

Receptor Binding Affinity Research and Ligand-Target Interaction Modeling

Substituted indoles are well-known to interact with a variety of G-protein coupled receptors (GPCRs) and other receptor types. evitachem.com A prime example is the development of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as potent and direct-acting functional antagonists of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov The S1P1 receptor is a validated target for autoimmune diseases, and its modulation prevents the migration of lymphocytes from lymphoid tissues into the central nervous system. nih.gov

In such research, ligand-target interaction modeling is a crucial tool. For benzyloxy-containing chalcones targeting MAO-B, molecular dynamics simulations were used to calculate the binding energies of the ligand-protein complexes, which were found to be -74.57 and -87.72 kcal/mol for the lead compounds. nih.gov These computational studies help elucidate the binding mode, showing how the benzyloxy group can fit into hydrophobic pockets or form specific interactions within the receptor's active site, guiding the design of more potent and selective analogs. nih.govnih.gov

Modulation of Molecular Pathways and Cellular Processes (e.g., protein-protein interactions, signal transduction)

By binding to enzymes or receptors, indole derivatives can modulate critical cellular pathways.

Immune Suppression Pathways: Inhibition of the enzymes IDO1 and TDO by small molecules blocks the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov This pathway is a key mechanism of immune suppression within the tumor microenvironment, and its inhibition can restore anti-tumor immune responses. nih.gov

S1P Signaling and Lymphocyte Trafficking: Functional antagonism of the S1P1 receptor by benzyloxy-indole derivatives directly interferes with the S1P–S1P1 signaling axis. nih.gov This disruption prevents the egress of lymphocytes from lymph nodes, effectively sequestering autoreactive immune cells and preventing them from causing damage in autoimmune conditions. nih.gov

Cell Cycle and Apoptosis: Indole derivatives that inhibit tubulin polymerization interfere with the dynamic instability of microtubules. nih.gov This disruption arrests the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death) in cancer cells, demonstrating a clear mechanism for their antiproliferative activity. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound like this compound into a potent and selective drug candidate. nih.gov This involves the systematic modification of the molecule to understand how each part contributes to its biological activity.

The synthesis of analogs of this compound would involve established indole synthesis methodologies. The Batcho-Leimgruber indole synthesis, for example, allows for the construction of substituted indoles from ortho-nitrotoluenes. orgsyn.org Other methods could involve the functionalization of a pre-formed indole core.

Key design principles for creating a library of analogs would include:

Modification of the Benzyloxy Group: Replacing the phenyl ring with other aromatic or heteroaromatic systems, or altering the substituents on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups).

Alteration of the Linker: Changing the position of the benzyloxy group on the indole ring (e.g., moving it from position 6 to 4 or 5) to probe the topology of the target's binding site.

Substitution on the Indole Core: Introducing various substituents at other positions of the indole ring or on the indole nitrogen to explore effects on potency, selectivity, and pharmacokinetic properties. The synthesis of related 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives showcases how the indole nitrogen can be readily functionalized. researchgate.net

Detailed SAR studies on related compounds provide a clear blueprint for how to analyze analogs of this compound. In a study on benzyloxy chalcones as MAO-B inhibitors, researchers found that the position of the benzyloxy group was critical for activity. nih.gov

The following interactive data table, based on published findings for benzyloxy chalcones, illustrates how structural changes correlate with inhibitory potency against human MAO-B. nih.gov This type of analysis would be directly applicable to derivatives of this compound.

| Compound ID | Structural Modification (A-Ring) | Benzyloxy Position (B-Ring) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |

| B8 | Bromothiophene | para | 0.053 | 11.1 |

| B9 | Bromothiophene | ortho | 2.404 | >4.16 |

| B10 | Thiophene (B33073) | para | 0.017 | 504.79 |

| B15 | Ethoxy | para | 0.030 | 287.60 |

Data adapted from a study on benzyloxy chalcones. nih.gov

The data clearly demonstrates that:

A thiophene ring in place of a phenyl system enhances hMAO-B inhibition. nih.gov

Placing the benzyloxy group at the para position of the B-ring consistently results in higher potency compared to the ortho position. nih.gov

The combination of a thiophene A-ring and a para-benzyloxy B-ring (compound B10) yielded the most potent and selective inhibitor in the series. nih.gov

Identification of Molecular Targets through Affinity Chromatography or Proteomic Approaches

When the biological target of a bioactive compound like this compound is unknown, chemical proteomics provides powerful tools for its identification. nih.govdrughunter.com These methods aim to "fish" for binding partners from complex biological samples like cell lysates. stonybrookmedicine.edu

A primary technique is affinity chromatography . This involves chemically modifying the small molecule to include a linker and an affinity tag (like biotin). nih.gov The modified compound is then immobilized on a solid support (e.g., beads). When a cell lysate is passed over these beads, proteins that specifically bind to the compound are captured. After washing away non-specific binders, the target proteins can be eluted and identified using mass spectrometry. stonybrookmedicine.edunih.gov

Another approach is photo-affinity labeling , where the synthesized probe includes a photoreactive group (e.g., a diazirine). nih.gov When the probe is incubated with its target and exposed to UV light, a covalent bond is formed, permanently linking the probe to its target protein. This stable complex can then be isolated and identified, providing strong evidence of direct interaction. nih.govnih.gov These techniques are invaluable for de-orphaning novel compounds and understanding their mechanism of action at a molecular level. drughunter.com

In Vitro Assays and High-Throughput Screening Methodologies for Biological Activity

The exploration of the biological and pharmacological potential of novel chemical entities like this compound heavily relies on a systematic evaluation through a variety of in vitro assays and high-throughput screening (HTS) methodologies. While specific research findings on the biological activity of this compound are not extensively detailed in publicly available literature, the broader family of substituted indoles has been widely investigated. The assays and screening funnels applied to these related compounds provide a clear blueprint for how the biological activity of this compound would be assessed. These methodologies are designed to efficiently test large numbers of compounds to identify those with promising therapeutic potential, focusing on activities such as anticancer, antimicrobial, and enzyme inhibition properties.

A primary application of HTS for indole derivatives is in the discovery of novel anticancer agents. tandfonline.comtandfonline.com Virtual libraries of indole derivatives are often computationally screened against specific cancer-related protein targets, such as dihydrofolate reductase (DHFR), to identify potential inhibitors. tandfonline.com Following computational screening, promising candidates are subjected to in vitro biological assays to validate their activity.

A cornerstone of this in vitro evaluation is the assessment of antiproliferative and cytotoxic effects against various human tumor cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability in a dose-dependent manner. acs.org For instance, studies on novel indole-based sulfonohydrazide derivatives have used this assay to determine their half-maximal inhibitory concentration (IC₅₀) against breast cancer cell lines such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-468. acs.org Similarly, other research has evaluated the antiproliferative activity of different substituted indoles against a panel of cancer cells including HeLa (cervical cancer), A2780 (ovarian cancer), MSTO-211H (mesothelioma), and PC3 (prostate cancer). mdpi.comacs.orgacs.org

To further characterize the mechanism of cell death, assays that detect apoptosis are employed. The Annexin V-FITC/PI assay is a common method used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. For example, potent bis-indole compounds have been shown to induce a significant increase in the apoptotic cell population in MCF-7 cells, confirming that their antiproliferative action is due to the induction of programmed cell death rather than nonspecific necrosis. nih.gov

The following table summarizes the in vitro antiproliferative activities of various substituted indole derivatives against selected cancer cell lines, illustrating the type of data generated in these screening efforts.

| Compound Type | Cell Line | Assay | Measured Activity (IC₅₀ in µM) |

| Bis-indole (Congener 7e) | MCF-7 | Antiproliferative | 0.44 ± 0.01 |

| Bis-indole (Congener 9a) | MCF-7 | Antiproliferative | 1.28 ± 0.04 |

| Indole-aryl amide (Compound 2) | MCF-7 | Antiproliferative | 0.81 |

| Indole-aryl amide (Compound 2) | PC3 | Antiproliferative | 2.13 |

| 3-Methyl-2-phenyl-1H-indole (Compound 30) | HeLa | Antiproliferative (GI₅₀) | 7.9 |

| 3-Methyl-2-phenyl-1H-indole (Compound 30) | A2780 | Antiproliferative (GI₅₀) | 2.3 |

| 3-Methyl-2-phenyl-1H-indole (Compound 30) | MSTO-211H | Antiproliferative (GI₅₀) | 2.9 |

| Indole-sulfonamide (Compound 30) | HepG2 | Cytotoxic | 7.37 |

Beyond anticancer activity, in vitro assays are crucial for identifying indole derivatives that can modulate the activity of specific enzymes. Many indole compounds have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov For example, in vitro enzyme assays have been used to evaluate the inhibitory activities of novel indole derivatives against Epidermal Growth Factor Receptor (EGFR) and SRC kinase. nih.gov Similarly, other studies have focused on topoisomerase II, an enzyme vital for DNA replication, with research showing a good correlation between the antiproliferative effect of certain 3-methyl-2-phenyl-1H-indoles and their ability to inhibit this enzyme. acs.orgacs.org The inhibitory potential of benzyloxy-containing compounds, such as certain chalcones, against monoamine oxidase B (MAO-B) has also been assessed using specific enzyme inhibition assays, yielding IC₅₀ and Ki values. nih.gov

The antimicrobial properties of indole derivatives are another key area of investigation using in vitro assays. These studies typically involve determining the minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi. mdpi.com For example, some indole derivatives have been screened for their ability to inhibit quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov Assays to measure the inhibition of virulence factors like prodigiosin (B1679158) and biofilm formation in bacteria such as Serratia marcescens are employed to identify potential antipathogenic agents. nih.gov

The following table presents findings from enzyme and antimicrobial inhibition assays for various indole and related derivatives.

| Compound Type | Target | Assay Type | Measured Activity (IC₅₀) |

| Urea containing indole (Compound 16) | EGFR | Enzyme Inhibition | 1.026 µM |

| Urea containing indole (Compound 16) | SRC Kinase | Enzyme Inhibition | 0.002 µM |

| Benzyloxy chalcone (B49325) (Compound B10) | hMAO-B | Enzyme Inhibition | 0.067 µM |

| Benzyloxy chalcone (Compound B15) | hMAO-B | Enzyme Inhibition | 0.120 µM |

| Indole-sulfonamide (Compound 11) | P. falciparum | Antimalarial | 2.79 µM |

| 3-(2-isocyano-6-methylbenzyl)-1H-indole | S. marcescens | Biofilm Inhibition | 42% inhibition at 1.56 µg/mL |

Applications of 6 Benzyloxy 7 Methyl 1h Indole As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 6-(benzyloxy)-7-methyl-1H-indole make it an excellent starting material for the construction of more elaborate heterocyclic frameworks. The indole (B1671886) nucleus itself can undergo various cyclization reactions, and the substituents at the 6- and 7-positions can direct these transformations or be further functionalized to build fused ring systems.

For instance, the indole nitrogen can be alkylated or acylated, and the C2 and C3 positions of the indole ring are susceptible to electrophilic substitution and addition reactions. These reactions can be employed to introduce additional rings, leading to the formation of carbazoles, carbolines, and other polycyclic indole alkaloids. The benzyloxy group can be cleaved at a later stage to unmask a hydroxyl group, which can participate in further cyclizations or serve as a key pharmacophore in the final molecule.

Research has demonstrated the use of indole derivatives in domino reactions to construct complex structures. For example, 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones have been synthesized through domino reactions of arylglyoxals with enamines. rsc.org These intermediates can then react with indoles to form 3,7'-biindole derivatives. rsc.org This highlights the potential for this compound to be utilized in similar cascades to generate novel and complex heterocyclic systems.

Furthermore, the synthesis of various fused heterocyclic systems based on 2,7-naphthyridine (B1199556) derivatives has been reported, including triazolo-, pyrazolo-, and thieno-fused naphthyridines. researchgate.net While not directly starting from this compound, these methodologies showcase the strategies that could be adapted to incorporate this indole moiety into such complex polycyclic systems. The development of methods for the synthesis of N-heterocyclic carbene (NHC) ligands and their corresponding ruthenium-based metathesis catalysts has also broadened the scope of complex heterocyclic synthesis. nih.gov

Utilization in Multi-Step Organic Synthesis as a Key Intermediate

The strategic placement of the benzyloxy and methyl groups makes this compound a valuable intermediate in multi-step synthetic sequences. The benzyloxy group serves as a protected phenol, allowing for transformations on other parts of the molecule without affecting the hydroxyl functionality. This protecting group is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.

A notable example of its utility is in the synthesis of substituted indoles where the 6-hydroxy group is required in the final product. The synthesis often proceeds by first protecting the hydroxyl group as a benzyl (B1604629) ether, carrying out the necessary synthetic transformations, and then deprotecting in the final step. This strategy has been employed in the synthesis of various biologically active molecules.

The Leimgruber-Batcho indole synthesis provides a general and efficient two-step procedure for preparing a variety of substituted indoles from 2-methylnitrobenzenes. orgsyn.org This method is particularly useful as it employs mild conditions, making it suitable for substrates with labile substituents. orgsyn.org For instance, 6-benzyloxy-2-nitrotoluene can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine, which upon reduction, yields the corresponding indole. orgsyn.org This highlights how a precursor to the 6-(benzyloxy)indole moiety can be carried through a synthetic sequence.

Furthermore, rhodium-catalyzed cascade annulations of indolyl aldehydes with alkynes have been developed to access cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org In these reactions, the electronic properties of substituents on the indole ring significantly impact the reaction efficiency, with electron-donating groups generally favoring the transformation. acs.orgacs.org A benzyloxy group at the 6-position has been shown to provide the desired product in moderate yield, demonstrating the role of this substituted indole as a key intermediate in the construction of complex polycyclic systems. acs.orgacs.org

Precursor for Biologically Active Indole Derivatives (emphasis on research aspect, not clinical outcomes)

The indole nucleus is a common motif in a vast number of natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of novel indole derivatives with potential biological applications. The 6-hydroxy-7-methylindole scaffold, which can be readily obtained from the title compound by debenzylation, is of particular interest in medicinal chemistry research.

Researchers have explored the synthesis of various indole derivatives as potential therapeutic agents. For example, a series of indole and benzofuran (B130515) analogues were designed and synthesized to evaluate their inhibitory activity against fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov In this study, variations at different positions of the indole scaffold were investigated to understand the structure-activity relationships. nih.gov While this specific study did not use this compound, it exemplifies the approach of modifying the indole core to discover new biologically active compounds. The 6-benzyloxy group provides a convenient point for diversification, allowing for the introduction of various functionalities to probe interactions with biological targets.

The synthesis of N-heterocyclic carbene (NHC) ligands and their ruthenium complexes for olefin metathesis has become a powerful tool in medicinal chemistry for the construction of complex molecules, including macrocycles. nih.gov The ability to synthesize diverse indole-containing macrocycles from precursors like this compound opens up avenues for discovering new compounds with unique biological profiles.

| Starting Material | Reaction Type | Product Class | Potential Biological Relevance (Research Focus) |

| This compound | Cyclization Reactions | Complex Heterocyclic Systems | Antitumor, Antiviral, CNS activity |

| This compound | Functionalization/Deprotection | 6-Hydroxy-7-methylindole Derivatives | Enzyme inhibition, Receptor binding |

| This compound | Cross-Coupling Reactions | Arylated/Alkylated Indoles | Kinase inhibition, Antimicrobial |

Strategies for Incorporating the this compound Moiety into Larger Molecular Architectures

The incorporation of the this compound unit into larger and more complex molecular frameworks is a key aspect of its application in organic synthesis. Several synthetic strategies can be employed to achieve this, primarily involving the functionalization of the indole ring at various positions.

N-Functionalization: The indole nitrogen can be readily alkylated or acylated using a base such as potassium hydroxide (B78521) in dimethyl sulfoxide, followed by the addition of an appropriate electrophile like benzyl bromide. orgsyn.org This allows for the attachment of the indole moiety to other molecular fragments through the nitrogen atom.

C2 and C3-Functionalization: The C3 position of the indole is particularly nucleophilic and can react with a variety of electrophiles. The C2 position can also be functionalized, often through lithiation followed by quenching with an electrophile. These reactions provide a means to append substituents or build larger structures from these positions.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can be prepared and subsequently used in these cross-coupling reactions to link the indole core to other aromatic or aliphatic systems.

Ring-Closing Metathesis (RCM): For the synthesis of macrocyclic structures containing the indole nucleus, ring-closing metathesis is a highly effective strategy. This involves synthesizing a precursor molecule with two terminal alkenes, one of which is attached to the indole moiety. A ruthenium-based catalyst, often featuring an N-heterocyclic carbene ligand, can then be used to effect the cyclization. nih.gov

| Strategy | Description | Key Reagents/Catalysts |

| N-Alkylation/Acylation | Formation of a bond at the indole nitrogen. | Base (e.g., KOH, NaH), Electrophile (e.g., alkyl halide, acyl chloride) |

| C3-Electrophilic Substitution | Introduction of a substituent at the C3 position. | Electrophile (e.g., aldehydes, ketones, Michael acceptors) |

| C2-Lithiation/Functionalization | Introduction of a substituent at the C2 position. | Organolithium reagent (e.g., n-BuLi), Electrophile |

| Cross-Coupling Reactions | Formation of C-C or C-X bonds at a halogenated indole. | Palladium or Copper catalysts, Boronic acids, Alkynes, etc. |

| Ring-Closing Metathesis | Formation of large rings containing the indole moiety. | Grubbs' or Hoveyda-Grubbs' catalysts (Ruthenium-based) |

By employing these strategies, synthetic chemists can effectively integrate the this compound building block into a wide array of complex molecular architectures for various research applications.

Analytical Method Development and Quantification in Research Settings

Chromatographic Techniques for Purification and Analysis (HPLC, GC, TLC)

Chromatographic methods are essential for separating "6-(benzyloxy)-7-methyl-1H-indole" from reaction mixtures, impurities, or complex matrices, as well as for its analytical determination. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed for these purposes.